molecular formula C13H18ClNO2 B13451566 Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride

Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride

Cat. No.: B13451566
M. Wt: 255.74 g/mol
InChI Key: LPUSTQVNEQFRKS-UHFFFAOYSA-N
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Description

Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzoate ester. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of the pyrrolidine ring enhances its biological activity, making it a valuable compound for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then esterified using methanol and hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(pyrrolidin-1-yl)benzoate
  • 4-(Pyrrolidin-1-yl)benzonitrile
  • 4-(Pyrrolidin-1-yl)benzaldehyde

Uniqueness

Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride is unique due to the presence of both the pyrrolidine ring and the benzoate ester, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to similar compounds .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 4-(pyrrolidin-1-ylmethyl)benzoate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-6-4-11(5-7-12)10-14-8-2-3-9-14;/h4-7H,2-3,8-10H2,1H3;1H

InChI Key

LPUSTQVNEQFRKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC2.Cl

Origin of Product

United States

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